molecular formula C28H36N4O4 B6550384 5-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide CAS No. 1040677-40-4

5-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide

Cat. No.: B6550384
CAS No.: 1040677-40-4
M. Wt: 492.6 g/mol
InChI Key: RBIIAHZEHCTISQ-UHFFFAOYSA-N
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Description

Typically, compounds like this are part of the larger family of amides, which are common in pharmaceuticals and biologically active compounds . They often have interesting properties due to the presence of the amide functional group.


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an amine with a carboxylic acid or its derivatives . The exact method would depend on the specific structures involved.


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid . The exact reactions would depend on the other functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using a variety of techniques, including melting point determination, solubility testing, and pKa determination .

Mechanism of Action

The mechanism of action of such compounds would depend on their biological targets. Many drugs work by binding to proteins in the body and altering their activity .

Safety and Hazards

The safety and hazards of such compounds would depend on their specific structures. Material Safety Data Sheets (MSDS) would provide information on handling, storage, and disposal .

Future Directions

Future research on such compounds could involve the synthesis of analogs, testing their biological activity, and optimizing their properties for use as drugs .

Properties

IUPAC Name

5-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O4/c1-19(2)14-15-29-25(33)11-7-8-16-31-27(35)23-9-5-6-10-24(23)32(28(31)36)18-26(34)30-22-13-12-20(3)21(4)17-22/h5-6,9-10,12-13,17,19H,7-8,11,14-16,18H2,1-4H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIIAHZEHCTISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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